molecular formula C11H12N2 B1398812 1-(Quinolin-3-yl)ethan-1-amine CAS No. 151506-19-3

1-(Quinolin-3-yl)ethan-1-amine

Cat. No.: B1398812
CAS No.: 151506-19-3
M. Wt: 172.23 g/mol
InChI Key: ZDJPCGOQWSUBOY-UHFFFAOYSA-N
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Description

1-(Quinolin-3-yl)ethan-1-amine: is a chemical compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

3-Quinolinemethanamine, alpha-methyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with indoleamine 2,3-dioxygenase, an enzyme involved in the kynurenine pathway, which is crucial for the metabolism of the essential amino acid tryptophan . The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of 3-Quinolinemethanamine, alpha-methyl- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the N-methyl-D-aspartate receptors, which play a critical role in synaptic plasticity and memory function . Additionally, it can alter the expression of genes involved in inflammatory responses and oxidative stress.

Molecular Mechanism

At the molecular level, 3-Quinolinemethanamine, alpha-methyl- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with the N-methyl-D-aspartate receptors results in the modulation of calcium influx, which is crucial for various cellular processes . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Quinolinemethanamine, alpha-methyl- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of 3-Quinolinemethanamine, alpha-methyl- vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory and neuroprotective effects . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a fine balance between its beneficial and harmful effects.

Metabolic Pathways

3-Quinolinemethanamine, alpha-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized through the kynurenine pathway, which involves several enzymatic steps and produces metabolites that can influence cellular function . The compound’s effects on metabolic flux and metabolite levels are significant, as they can impact overall cellular health and function.

Transport and Distribution

The transport and distribution of 3-Quinolinemethanamine, alpha-methyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Quinolinemethanamine, alpha-methyl- plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-3-yl)ethan-1-amine typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the transition-metal catalyzed synthesis, which involves the use of catalysts such as palladium or silver salts. For example, 2-aminobenzophenone can react with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid to form ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective catalysts to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: 1-(Quinolin-3-yl)ethan-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial and fungal strains .

Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents. They have been explored for their efficacy in treating infections and certain types of cancer .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

  • 2-Quinolinemethanamine
  • 4-Quinolinemethanamine
  • Quinoline-3-carboxylic acid

Comparison: 1-(Quinolin-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Quinolinemethanamine and 4-Quinolinemethanamine, the alpha-methyl substitution enhances its reactivity and potential efficacy in various applications .

Properties

IUPAC Name

1-quinolin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPCGOQWSUBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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